molecular formula C15H20N2O6 B107666 Z-Ala-Ser methyl ester CAS No. 19542-34-8

Z-Ala-Ser methyl ester

Cat. No.: B107666
CAS No.: 19542-34-8
M. Wt: 324.33 g/mol
InChI Key: IDVXGMLTOPUJTE-JQWIXIFHSA-N
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Description

Z-Ala-Ser methyl ester is a dipeptide derivative composed of N-benzyloxycarbonyl-L-alanine and L-serine methyl ester. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptide structures. Its molecular weight is 324.33 g/mol, and it is typically found as a white to off-white powder .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Ser methyl ester involves the protection of the amino group of L-alanine with a benzyloxycarbonyl (Z) group and the esterification of the carboxyl group of L-serine with methanol. The general steps are as follows:

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase peptide synthesis techniques can enhance efficiency and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Z-Ala-Ser methyl ester primarily involves its role as a peptide building block. It participates in peptide bond formation through nucleophilic attack by the amino group of one amino acid on the carbonyl carbon of another, facilitated by coupling agents. This compound can also interact with enzymes and proteins, influencing their structure and function .

Comparison with Similar Compounds

    Z-Ala-Gly methyl ester: Similar structure but with glycine instead of serine.

    Z-Ala-Leu methyl ester: Contains leucine instead of serine.

    Z-Ala-Val methyl ester: Contains valine instead of serine.

Uniqueness: Z-Ala-Ser methyl ester is unique due to the presence of the serine residue, which introduces a hydroxyl group that can participate in additional hydrogen bonding and chemical reactions. This makes it particularly useful in studies involving phosphorylation and other post-translational modifications .

Properties

IUPAC Name

methyl (2S)-3-hydroxy-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6/c1-10(13(19)17-12(8-18)14(20)22-2)16-15(21)23-9-11-6-4-3-5-7-11/h3-7,10,12,18H,8-9H2,1-2H3,(H,16,21)(H,17,19)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVXGMLTOPUJTE-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426752
Record name Z-Ala-Ser methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19542-34-8
Record name Z-Ala-Ser methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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